molecular formula C14H19N3O2 B13911203 Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate

Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate

Cat. No.: B13911203
M. Wt: 261.32 g/mol
InChI Key: HDZCBZSNLPHWHX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes a tert-butyl group, an indazole ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-methylindazole-6-carboxaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1-methylindazol-5-yl)methyl]carbamate
  • Tert-butyl N-[(1-methylindazol-7-yl)methyl]carbamate
  • Tert-butyl N-[(1-methylindazol-4-yl)methyl]carbamate

Uniqueness

Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-10-5-6-11-9-16-17(4)12(11)7-10/h5-7,9H,8H2,1-4H3,(H,15,18)

InChI Key

HDZCBZSNLPHWHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=NN2C

Origin of Product

United States

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